molecular formula C15H15N3O4S B2543504 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 946304-58-1

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide

Cat. No.: B2543504
CAS No.: 946304-58-1
M. Wt: 333.36
InChI Key: QCLBYNKSZXSGKX-FOCLMDBBSA-N
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Description

(E)-N-(4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4, 7, and 3, respectively. The imine linkage (-N=) connects this scaffold to a 5-methylisoxazole-3-carboxamide moiety.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-7-9(17-22-8)14(19)16-15-18(2)12-10(20-3)5-6-11(21-4)13(12)23-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLBYNKSZXSGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety and an isoxazole ring, both of which are linked through a carboxamide group. These structural elements suggest a variety of pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of the compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S with a molecular weight of 388.4 g/mol. The presence of methoxy and amide groups enhances its potential reactivity and biological interactions.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit several biological activities:

  • Antimicrobial Activity :
    • Similar compounds have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
    • For example, derivatives of benzo[d]thiazole have been reported to inhibit Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Anticancer Potential :
    • The structural components are associated with cytotoxic effects on cancer cell lines. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, although specific data on this compound's activity is limited.
  • Molecular Docking Studies :
    • Computational studies suggest that the compound can effectively bind to key bacterial proteins such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively . Binding energies comparable to established antibiotics indicate potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiazolopyridine Derivatives : A study evaluated various thiazolopyridine derivatives for their antimicrobial properties. Among them, one compound displayed potent activity against multiple pathogens, demonstrating the relevance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assays : In a cytotoxicity evaluation using MTT assays on HaCat and Balb/c 3T3 cells, certain derivatives exhibited promising results, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
4-Methylbenzo[d]thiazoleMethyl group on thiazoleAntimicrobial
2-AminobenzothiazoleAmine group substitutionAnticancer
7-Methoxybenzo[d]thiazoleMethoxy group on thiazoleAntiviral

This comparison illustrates the diversity within the benzo[d]thiazole family and highlights how variations in functional groups can influence biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole and isoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Antibacterial Properties

Compounds similar to (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide have demonstrated antibacterial activity against a range of pathogens. The presence of the benzo[d]thiazole moiety is often linked to enhanced antimicrobial efficacy.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted that derivatives with benzo[d]thiazole exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil against liver carcinoma cells .
  • Antibacterial Activity : Research indicated that compounds with similar structures showed broad-spectrum antibacterial activity, outperforming traditional antibiotics in some cases .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.

Conditions Reagents Products
Acidic hydrolysis (HCl/H₂O)Concentrated HCl5-Methylisoxazole-3-carboxylic acid + 4,7-dimethoxy-3-methylbenzo[d]thiazol-2-amine
Basic hydrolysis (NaOH)Aqueous NaOH, refluxSodium salt of 5-methylisoxazole-3-carboxylate + free amine derivative
  • Mechanism : Protonation of the carbonyl oxygen in acidic conditions facilitates nucleophilic attack by water, leading to cleavage of the amide bond.

  • Key Evidence : NMR and mass spectrometry confirm the formation of carboxylic acid derivatives after hydrolysis .

Nucleophilic Substitution at the Methyl Group

The methyl group on the benzothiazole ring participates in nucleophilic substitution reactions under specific conditions.

Reaction Type Nucleophile Products
AlkylationGrignard reagentsSubstituted benzothiazole derivatives with extended alkyl chains
Aromatic substitutionHalogens (e.g., Cl₂)Chlorinated derivatives at the 3-methyl position
  • Mechanism : The methyl group’s electron-donating nature activates the benzothiazole ring for electrophilic substitution, while steric hindrance directs reactivity to specific positions.

  • Structural Impact : Substitution modifies electronic properties, influencing biological activity.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes EAS at electron-rich positions (e.g., para to methoxy groups).

Reagents Position Products
Nitration (HNO₃/H₂SO₄)C-5 or C-6Nitro-substituted derivatives
Sulfonation (SO₃/H₂SO₄)C-5Sulfonic acid derivatives
  • Regioselectivity : Methoxy groups at C-4 and C-7 direct incoming electrophiles to C-5 or C-6 .

  • Applications : Functionalized derivatives serve as intermediates for drug candidates.

Cycloaddition Reactions Involving the Isoxazole Ring

The isoxazole moiety participates in [3+2] cycloadditions with dipolarophiles.

Dipolarophile Conditions Products
AlkynesThermal or catalyticIsoxazolo-pyrazole fused heterocycles
NitrilesLewis acid catalysisTriazole derivatives
  • Mechanism : The isoxazole’s conjugated π-system enables dipolar cycloaddition, forming fused bicyclic structures .

  • Significance : Expands structural diversity for combinatorial chemistry applications.

Oxidation and Reduction Reactions

The compound’s functional groups show distinct redox behavior.

Reaction Reagents Products
Oxidation of methyl groupsKMnO₄ (acidic)Carboxylic acid derivatives
Reduction of amide bondLiAlH₄Amine derivatives
  • Selectivity : Strong reducing agents like LiAlH₄ target the amide bond, while milder agents preserve the isoxazole ring .

Photochemical Reactions

UV irradiation induces ring-opening or rearrangement pathways.

Conditions Products
UV light (λ = 254 nm)Rearrangement to oxazole derivatives
Sensitized irradiationCleavage of the thiazole ring
  • Mechanistic Insight : Excited-state reactivity leads to bond cleavage or isomerization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives synthesized in the 2011 Molecules study , focusing on structural features, physicochemical properties, and substituent effects.

Structural Analogues from

2.1.1. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
  • Molecular Formula : C₁₈H₁₂N₄O₂S
  • Key Features : Isoxazole and thiadiazole rings linked via an imine, with a benzamide substituent.
  • Physicochemical Data :
    • Melting Point: 160°C
    • IR: C=O stretch at 1606 cm⁻¹
    • Yield: 70%
  • Comparison : Unlike the target compound, Compound 6 lacks methoxy groups and a benzo[d]thiazole core, which may reduce its lipophilicity. The phenyl group on the thiadiazole ring could enhance π-π stacking interactions in biological systems.
2.1.2. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)
  • Molecular Formula : C₂₃H₁₈N₄O₂S
  • Key Features : Pyridine and thiadiazole rings with acetyl and methyl substituents.
  • Physicochemical Data :
    • Melting Point: 290°C
    • IR: Dual C=O stretches at 1679 and 1605 cm⁻¹
    • Yield: 80%
  • The pyridine ring may confer basicity, altering bioavailability.
2.1.3. 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (Compound 8b)
  • Molecular Formula : C₂₄H₂₀N₄O₃S
  • Key Features : Nicotinic acid ester and benzamide substituents on a thiadiazole scaffold.
  • Physicochemical Data :
    • Melting Point: 200°C
    • IR: C=O stretches at 1715 and 1617 cm⁻¹
    • Yield: 80%
  • Comparison : The ester group in 8b enhances hydrolytic stability compared to the carboxamide in the target compound. However, the methoxy groups in the target may improve metabolic stability.

Substituent Effects and Bioactivity Implications

  • Methyl Groups : The 3-methyl group on the benzo[d]thiazole and 5-methyl on the isoxazole may sterically hinder enzymatic degradation, improving pharmacokinetics.
  • Imine Linkage : The conjugated imine system in the target compound could stabilize the structure and enable redox activity, similar to compounds 6 and 8a–d .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₁₉H₂₀N₄O₃S 384.45 N/A N/A Benzo[d]thiazole, Isoxazole
Compound 6 C₁₈H₁₂N₄O₂S 348.39 160 70 Thiadiazole, Isoxazole
Compound 8a C₂₃H₁₈N₄O₂S 414.49 290 80 Thiadiazole, Pyridine, Acetyl
Compound 8b C₂₄H₂₀N₄O₃S 444.52 200 80 Thiadiazole, Nicotinic Ester

Table 2: Substituent Impact on Properties

Substituent Type Example Compound Effect on Properties
Methoxy (OCH₃) Target Compound Increased lipophilicity; potential for enhanced CNS penetration.
Acetyl (COCH₃) Compound 8a Introduces hydrogen-bond acceptor; may improve solubility.
Methyl (CH₃) Compound 8b Steric hindrance; possible metabolic stabilization.
Phenyl (C₆H₅) Compound 6 Enhances π-π interactions; may improve binding to aromatic enzyme pockets.

Research Findings and Limitations

  • Synthetic Feasibility : Analogues like 8a–d were synthesized in high yields (70–80%) via reflux with active methylene compounds , suggesting the target compound could be synthesized using similar methods.
  • Contradictions : The absence of methoxy groups in compounds limits direct comparisons. Methoxy-rich structures may exhibit distinct ADME profiles.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yields?

Methodological Answer:

  • Key Steps :
    • Diazonium Coupling : React the benzo[d]thiazole precursor with a diazonium salt (e.g., from 5-methylisoxazole-3-carboxylic acid derivatives) in ethanol under controlled temperatures (0–5°C) to form the hydrazone intermediate .
    • Cyclization : Use sodium hydroxide (10% in ethanol) to facilitate ring closure, ensuring precise pH control to avoid side reactions .
    • Recrystallization : Purify the product via ethanol recrystallization to achieve >70% yield, as demonstrated in analogous thiazolidinone syntheses .
  • Critical Factors : Solvent polarity (ethanol vs. DMF), temperature (low for diazonium stability), and stoichiometry of reagents (1:1 molar ratio) significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), methyl groups (δ 2.1–2.5 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with thiazole analogs (e.g., 4g in ) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 403.12 for C₁₈H₁₈N₂O₄S) with <2 ppm error .

Advanced Research Questions

Q. How does the E-configuration influence biological activity compared to Z-isomers?

Methodological Answer:

  • Stereochemical Analysis : Use NOESY NMR to confirm the E-configuration via spatial proximity of the benzo[d]thiazole methyl group and isoxazole carboxamide .
  • Activity Comparison : Test E/Z isomers in enzyme inhibition assays (e.g., kinase targets). For example, E-isomers of thiazolo[3,2-a]pyrimidines show 10-fold higher IC₅₀ values due to improved target binding .
  • Computational Insights : Molecular docking (AutoDock Vina) reveals E-isomers occupy hydrophobic pockets more effectively, as seen in triazole-thiazole hybrids .

Q. What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Protocols :
    • Protein Preparation : Retrieve target structures (e.g., COX-2 or EGFR) from PDB. Optimize hydrogen bonding networks.
    • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, accounting for tautomeric states.
    • Binding Affinity : Score interactions using Glide SP mode, prioritizing π-π stacking with aromatic residues (e.g., Phe506 in EGFR) .
  • MD Simulations : Run 100 ns simulations (AMBER) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) for binding site residues .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
  • Structural Variants : Compare activity of derivatives (e.g., replacing 4,7-dimethoxy with halogen groups) to isolate substituent effects .
  • Meta-Analysis : Pool data from multiple sources (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA) to identify outliers or assay-specific biases .

Q. What strategies improve solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the methoxy groups, hydrolyzed in vivo to regenerate the active compound .
  • Co-Solvent Systems : Use DMSO-PBS (10:90 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (150 nm size) for sustained release, as validated for thiazole derivatives .

Q. How is structure-activity relationship (SAR) analyzed for derivatives?

Methodological Answer:

  • Core Modifications :
    • Benzo[d]thiazole : Replace methoxy with ethoxy or halogens to assess electronic effects.
    • Isoxazole : Substitute 5-methyl with bulkier groups (e.g., tert-butyl) to probe steric tolerance .
  • Bioisosteres : Replace the carboxamide with sulfonamide or urea to evaluate hydrogen-bonding requirements .
  • Quantitative SAR (QSAR) : Develop models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .

Q. What are the metabolic pathways and degradation products of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major pathways include:
    • O-Demethylation : Loss of methoxy groups, forming catechol derivatives.
    • Glucuronidation : Detect glucuronide conjugates at m/z +176 .
  • Stability Studies : Expose to UV light (254 nm) and track degradation via HPLC. Primary photoproducts result from C=N bond cleavage .

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